Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate
Description
Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate is a benzoate ester derivative featuring a complex substitution pattern. Its structure includes a 3-methoxyphenylacetyloxy group linked via an acetyl spacer to an amino-benzoate core. Its synthesis likely involves multi-step reactions, including amidation and esterification, as seen in analogous compounds (e.g., triazine derivatives in , and benzoate-based intermediates in ).
Properties
IUPAC Name |
methyl 2-[[2-[2-(3-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-14-7-5-6-13(10-14)11-18(22)26-12-17(21)20-16-9-4-3-8-15(16)19(23)25-2/h3-10H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBBCDGLGKDRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate typically involves multiple steps. One common method starts with the esterification of 2-aminobenzoic acid with methanol to form methyl 2-aminobenzoate. This intermediate is then subjected to acylation with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester and amide groups into alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols and amines.
Scientific Research Applications
Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations:
- Triazine Derivatives (): These compounds exhibit higher molecular weights due to their triazine cores and additional substituents (e.g., methoxyphenoxy groups). Their synthesis requires precise temperature control (-35°C to 40°C) and multi-step chromatography, yielding colorless or pale yellow solids with moderate to high melting points (79–220°C) .
- Quinazolinones (): Unlike the target compound, these derivatives feature a fused quinazolinone ring system. The presence of chloroacetyl or substituted amine groups correlates with antimicrobial activity, suggesting that structural modifications to the target compound’s acetyl-amino group could enhance bioactivity .
- RKS-4 (): This structurally similar benzoate ester shows discrepancies in elemental analysis (e.g., 67.62% C found vs.
- Pesticide Esters (): Methyl benzoate derivatives with triazine-sulfonylurea moieties (e.g., metsulfuron) demonstrate the importance of electron-withdrawing groups (e.g., sulfonyl) for herbicidal activity. The target compound lacks such groups, limiting direct pesticidal utility .
Physical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs range from 79°C (triazine derivatives) to 220°C (quinazolinones), suggesting its thermal stability is moderate .
- Chromatography Behavior: Triazine derivatives exhibit low Rf values (0.18–0.62) in hexane/EtOAc systems, indicating polar characteristics .
Biological Activity
Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article presents an overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{19}NO_{5}
- Molecular Weight : 317.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. The mechanism may involve disruption of microbial cell walls or inhibition of essential metabolic pathways.
- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which is crucial in mitigating oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in inflammation and cancer progression, making it a potential candidate for further therapeutic development.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | Zone of inhibition assay | Inhibited growth of E. coli and S. aureus with zones of inhibition >15 mm |
| Study B | Antioxidant | DPPH radical scavenging assay | IC50 value of 25 µg/mL indicating moderate antioxidant capacity |
| Study C | Enzyme inhibition | In vitro enzyme assay | Significant inhibition of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against resistant strains of bacteria. The compound was tested against clinical isolates, showing promising results compared to standard antibiotics.
- Case Study on Neuroprotective Effects : In a model of oxidative stress-induced neuronal damage, this compound exhibited protective effects by reducing cell death and maintaining mitochondrial integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
